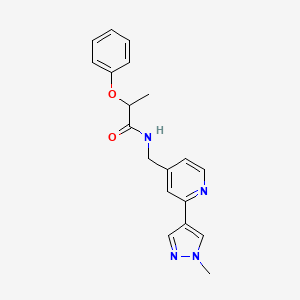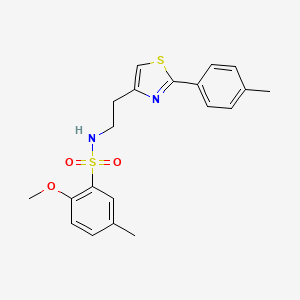
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine (BCTFP) is a heterocyclic compound that is widely used in organic synthesis and scientific research. BCTFP has been used in a variety of laboratory experiments and has been found to possess a number of unique properties.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, this compound has been used in the synthesis of polymers and nanomaterials.
Wirkmechanismus
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules and participate in a variety of reactions. This compound can also act as a nucleophile, meaning it can donate electrons to other molecules. This allows it to participate in a variety of substitution reactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to have a variety of anti-inflammatory and anti-bacterial properties. It has also been found to have a number of anti-cancer effects, including the inhibition of the growth of various types of cancer cells. In addition, this compound has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the promotion of vasorelaxation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. It also has a number of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, this compound also has a number of limitations. It is a relatively unstable compound, and it can react with other compounds in the laboratory, resulting in the formation of unwanted byproducts.
Zukünftige Richtungen
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has a number of potential future applications. It could be used in the development of new drugs and therapeutic agents. It could also be used in the development of new materials and nanomaterials. In addition, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new sensors and diagnostic tools.
Synthesemethoden
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is typically synthesized via a three-step process. The first step involves the reaction of 2-chloropyridine with 2,3-dibromo-1,4-dioxane in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The second step involves the reaction of the resulting compound with a base such as potassium carbonate to form the desired product. The third step involves the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIOOQKJGONFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)



![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)

